2,2'-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol)
Description
2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol) is a chemical compound with the molecular formula C16H35NO3 This compound is characterized by the presence of a nonyloxy group attached to a propyl chain, which is further connected to an azanediyl group and two ethan-1-ol groups
Properties
CAS No. |
91374-47-9 |
|---|---|
Molecular Formula |
C16H35NO3 |
Molecular Weight |
289.45 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(3-nonoxypropyl)amino]ethanol |
InChI |
InChI=1S/C16H35NO3/c1-2-3-4-5-6-7-8-15-20-16-9-10-17(11-13-18)12-14-19/h18-19H,2-16H2,1H3 |
InChI Key |
SDRDTCVJKLEWAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCCCN(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol) typically involves the reaction of 3-(nonyloxy)propylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-(Nonyloxy)propylamine} + \text{2 Ethylene oxide} \rightarrow \text{2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol)} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst, are carefully controlled to ensure the consistent production of high-purity 2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol).
Chemical Reactions Analysis
Types of Reactions
2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or esters.
Scientific Research Applications
2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amine groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The nonyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular structures.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)
Uniqueness
Compared to similar compounds, 2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol) has a unique nonyloxy group that may confer distinct physicochemical properties, such as solubility and reactivity. This uniqueness can influence its applications in various fields, making it a valuable compound for research and industrial use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
